

JP-153 as a Src-FAK-Paxillin Signaling Inhibitor: A Technical Guide

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Compound of Interest		
Compound Name:	JP-153	
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Introduction

JP-153 is a novel small molecule inhibitor that specifically targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex. This complex is a critical nexus for intracellular signaling pathways that regulate cellular processes such as migration, proliferation, and survival. Dysregulation of this pathway is implicated in various pathologies, including cancer and neovascular eye diseases. **JP-153** offers a targeted approach to modulate these processes by disrupting the crucial interaction between FAK and paxillin, thereby inhibiting downstream signaling events. This technical guide provides an in-depth overview of **JP-153**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

JP-153 functions by specifically disrupting the protein-protein interaction between Focal Adhesion Kinase (FAK) and paxillin. This interaction is a pivotal event in the propagation of signals downstream of growth factor receptors and integrins. Upon activation by stimuli such as Vascular Endothelial Growth Factor (VEGF), Src kinase phosphorylates FAK, creating a docking site for paxillin. The formation of the Src-FAK-paxillin complex leads to the Src-dependent phosphorylation of paxillin at tyrosine residue 118 (Y118). Phosphorylated paxillin (p-paxillin Y118) acts as a scaffold to recruit other signaling molecules, including the p85



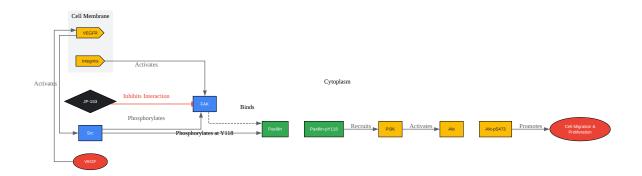




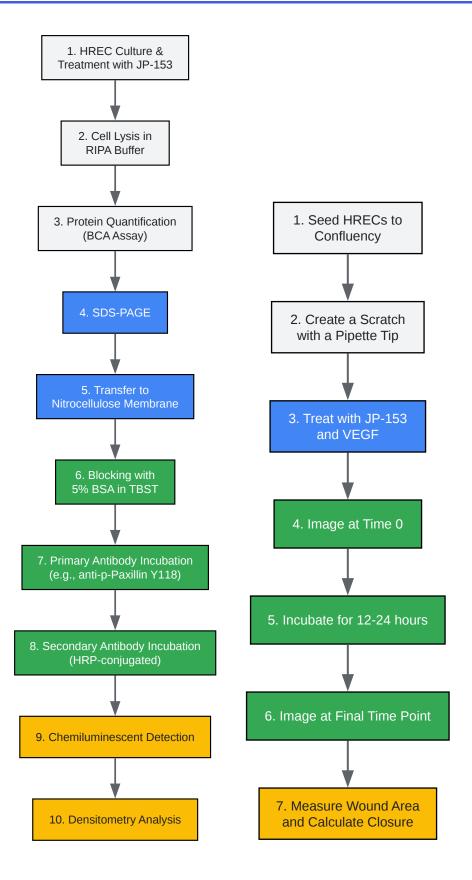
subunit of PI3K, which in turn activates the Akt signaling pathway, promoting cell migration and proliferation.

JP-153 intervenes at the FAK-paxillin interaction step. By preventing this association, **JP-153** effectively blocks the Src-mediated phosphorylation of paxillin at Y118 and the subsequent activation of Akt (at serine 473), without affecting the initial activation of Src or FAK themselves. [1] This targeted inhibition of a specific node within the signaling cascade makes **JP-153** a precise tool for studying and potentially treating pathologies driven by the Src-FAK-Paxillin axis.









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References

- 1. Phenotype screens of murine pancreatic cancer identify a Tgf-α-Ccl2-paxillin axis driving human-like neural invasion - PMC [pmc.ncbi.nlm.nih.gov]
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